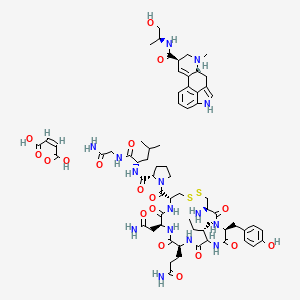

Syntometrine

Beschreibung

Eigenschaften

CAS-Nummer |

37209-62-4 |

|---|---|

Molekularformel |

C66H93N15O18S2 |

Molekulargewicht |

1448.7 g/mol |

IUPAC-Name |

(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C43H66N12O12S2.C19H23N3O2.C4H4O4/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t22-,25-,26-,27-,28-,29-,30-,31-,35?;11-,13+,17+;/m00./s1 |

InChI-Schlüssel |

CEDGTLOSFDBJKR-KVXRPJDVSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Synonyme |

oxymetrin syntometrine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ergometrine and Oxytocin Signaling Pathways in the Uterus: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the distinct and convergent signaling pathways activated by ergometrine and oxytocin (B344502) in uterine smooth muscle. Oxytocin, a peptide hormone, and ergometrine, an ergot alkaloid, are both potent uterotonic agents essential in obstetric practice, primarily for the prevention and management of postpartum hemorrhage. While both induce strong uterine contractions, their mechanisms of action, receptor targets, and downstream signaling cascades differ significantly. This document elucidates these pathways, presents comparative quantitative data, details key experimental methodologies for their study, and provides visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Oxytocin Signaling Pathway

Oxytocin exerts its physiological effects by binding to a specific Class I (rhodopsin-type) G-protein-coupled receptor (GPCR), the oxytocin receptor (OTR).[1] The expression of OTR in the myometrium is tightly regulated and increases significantly during late pregnancy and labor, enhancing uterine sensitivity to oxytocin.[2]

The Canonical Gαq/PLC/IP₃ Signaling Cascade

The primary signaling pathway for OTR in myometrial cells is mediated through the heterotrimeric G-protein Gαq/11.[3][4][5][6] The sequence of events is as follows:

-

Receptor Activation: Oxytocin binds to the OTR, inducing a conformational change.

-

G-Protein Coupling: The activated OTR couples with and activates the Gq alpha subunit (Gαq/11).[3]

-

PLC Activation: Gαq/11 activates the enzyme Phospholipase C (PLC).[3][4][7]

-

Second Messenger Production: PLC hydrolyzes the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG).[3][7][8]

Calcium Mobilization and Contraction

The increase in second messengers leads to a rapid rise in intracellular calcium ([Ca²⁺]i), which is the critical trigger for muscle contraction.

-

IP₃-Mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store.[3][7][9] This binding opens calcium channels, causing a rapid release of Ca²⁺ from the SR into the cytoplasm.[3][9]

-

Calcium Influx: The Gαq/11 pathway also promotes the opening of voltage-gated L-type calcium channels in the plasma membrane, leading to an influx of extracellular Ca²⁺.[3]

-

Myosin Light-Chain Activation: The elevated cytosolic Ca²⁺ binds to the protein calmodulin.[3] The Ca²⁺-calmodulin complex then activates Myosin Light-Chain Kinase (MLCK).[3][6]

-

Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin (MLC), enabling the myosin head to interact with actin filaments, resulting in smooth muscle contraction.[3]

Ancillary Signaling Pathways

Beyond the primary Gαq cascade, OTR activation also engages other pathways that contribute to uterine contraction:

-

RhoA/Rho-Kinase (ROK) Pathway: OTR activation can stimulate the RhoA/ROK pathway, which increases the calcium sensitivity of the contractile apparatus. ROK inhibits myosin light-chain phosphatase, leading to a net increase in phosphorylated MLC at a given Ca²⁺ concentration.[3]

-

MAPK Pathway: Both OTR and PKC activation can stimulate the mitogen-activated protein kinase (MAPK) cascade. This pathway can lead to increased activity of cytosolic phospholipase A2 (cPLA2), resulting in the production of prostaglandins, which are themselves uterotonic agents.[3]

Caption: Oxytocin Gαq/11 signaling cascade in uterine myometrial cells.

Ergometrine Signaling Pathway

Ergometrine, an amine ergot alkaloid, induces powerful and sustained uterine contractions.[10][11] Unlike oxytocin, it does not act on a single receptor type but exhibits agonist or partial agonist activity at several GPCRs.[12][13]

Multi-Receptor Agonism

Ergometrine's uterotonic effects are primarily mediated through its interaction with:

-

Serotonin (5-HT) Receptors: Ergometrine has a high affinity for 5-HT₂A receptors, and its action at these receptors is a major contributor to its effect on the uterus.[12][14] Like OTRs, 5-HT₂A receptors are coupled to the Gαq/11 G-protein.

-

Alpha-Adrenergic Receptors (α-AR): It directly stimulates α₁-adrenergic receptors on uterine and vascular smooth muscle.[12][13][15] This action not only enhances uterine tone but also causes vasoconstriction, which aids in hemostasis but can also lead to hypertension.[10][16] α₁-adrenergic receptors also signal via the Gαq/11 pathway.

-

Dopaminergic Receptors: Ergometrine has some activity at dopamine (B1211576) receptors, though this is considered a minor pathway for its uterine effects.[12]

Downstream Pathway Convergence

Despite engaging multiple receptor types, the downstream intracellular pathways largely converge on the same mechanism responsible for oxytocin-induced contraction.

-

Receptor Activation: Ergometrine binds to 5-HT₂A and α₁-adrenergic receptors.

-

Gαq/11 Activation: Both receptor types activate the Gαq/PLC/IP₃ cascade.[12]

-

Calcium Mobilization: This leads to a profound increase in intracellular Ca²⁺ through both release from the SR and influx from the extracellular space.[12]

-

Sustained Contraction: The resulting activation of the Ca²⁺-calmodulin-MLCK pathway causes phosphorylation of MLC and subsequent muscle contraction.[12] The multi-receptor activation and slower dissociation kinetics contribute to the sustained, and at high doses, tetanic nature of the contractions compared to the more rhythmic contractions induced by oxytocin.[10][17]

References

- 1. Oxytocin - Wikipedia [en.wikipedia.org]

- 2. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G protein signalling pathways in myometrium: affecting the balance between contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 7. Mechanism of Oxytocin-Induced Contraction in Rat Gastric Circular Smooth Muscle [mdpi.com]

- 8. Computational physiology of uterine smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Background - Uterotonic drugs to prevent postpartum haemorrhage: a network meta-analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. edcentral.co [edcentral.co]

- 12. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]

- 13. What is Ergometrine Maleate used for? [synapse.patsnap.com]

- 14. Ergometrine--a partial agonist at 5-HT receptors in the uterus isolated from the oestrogen-primed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e-lactancia.org [e-lactancia.org]

- 17. youtube.com [youtube.com]

Whitepaper: A Technical Guide to the Synergistic Effects of Ergometrine and Oxytocin in Uterine Contraction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uterine atony remains a primary cause of postpartum hemorrhage (PPH), a leading contributor to maternal mortality worldwide. The administration of uterotonic agents is a critical intervention for PPH prevention and treatment. Oxytocin (B344502) and ergometrine are two of the most established uterotonics, each possessing a distinct mechanism of action. While oxytocin induces rhythmic uterine contractions, ergometrine promotes a more sustained, tetanic contraction. Their combined use, often in a fixed-dose formulation like Syntometrine, leverages a synergistic effect to produce a rapid and robust uterotonic response. This technical guide provides an in-depth exploration of the individual signaling pathways of oxytocin and ergometrine, the molecular basis for their synergy, a summary of quantitative data from in-vitro and clinical studies, and detailed experimental protocols for investigating these effects.

Individual Mechanisms of Action

The synergistic uterotonic effect of combining oxytocin and ergometrine stems from their complementary engagement of distinct receptor systems on myometrial smooth muscle cells, which ultimately converge on the final common pathway of increasing intracellular calcium concentration.

Oxytocin Signaling Pathway

Oxytocin, a nonapeptide hormone, exerts its effects by binding to the oxytocin receptor (OTR), a Class I G-protein-coupled receptor (GPCR).[1][2] The expression of OTR in the myometrium is tightly regulated and peaks at the onset of labor.[1][3] Binding of oxytocin to the OTR primarily activates the Gαq/11 subunit.[4] This initiates a signaling cascade that results in myometrial contraction through the following steps:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.[2]

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) ions into the cytoplasm.[4][5]

-

Calcium Influx: The Gαq/11 pathway also promotes the opening of voltage-gated Ca2+ channels in the cell membrane, leading to an influx of extracellular Ca2+.[4]

-

Activation of Myosin Light-Chain Kinase (MLCK): The elevated intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates MLCK.[4][6]

-

Muscle Contraction: Activated MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[4]

Additionally, DAG activates Protein Kinase C (PKC), and the OTR can stimulate the MAPK cascade, which contributes to prostaglandin (B15479496) production, further enhancing the contractile effect.[4]

Ergometrine Signaling Pathway

Ergometrine (also known as ergonovine) is an ergot alkaloid that acts as an agonist at multiple receptor types.[7][8] Its uterotonic effect is primarily mediated through its interaction with α1-adrenergic and serotonin (B10506) 5-HT2 receptors on the myometrial cell surface.[9][10][11] It may also exhibit some dopaminergic activity.[7] The mechanism proceeds as follows:

-

Receptor Binding: Ergometrine binds to and stimulates α1-adrenergic and 5-HT2 receptors.[7][12]

-

G-Protein Activation: Both of these receptor types are coupled to Gq proteins.

-

PLC Activation and Downstream Events: Similar to the oxytocin pathway, Gq activation stimulates PLC, leading to the production of IP3 and DAG.[7] This results in an increase in intracellular Ca2+ concentration via release from the SR and influx from the extracellular space.

-

Muscle Contraction: The subsequent steps involving calmodulin, MLCK activation, and myosin light chain phosphorylation are identical to those in the oxytocin pathway, culminating in a forceful and sustained uterine contraction.[7]

The Basis of Synergistic Action

The synergy between oxytocin and ergometrine arises from their ability to activate separate receptor populations that converge on the same intracellular signaling cascade.[9] By stimulating both the OTR system and the adrenergic/serotonergic systems simultaneously, the combination elicits a more profound and sustained increase in intracellular calcium than either agent can achieve alone. This leads to a uterine contraction that is both rapid in onset (characteristic of oxytocin) and sustained in duration (characteristic of ergometrine).[9][13] In-vitro studies have demonstrated that in myometrium pre-exposed to oxytocin (a state mimicking labor augmentation), the combination of oxytocin and ergometrine produces a superior contractile response compared to oxytocin alone.[14][15][16]

Quantitative Data Presentation

The efficacy of ergometrine and oxytocin, alone and in combination, has been quantified in both in-vitro and clinical settings.

In-Vitro Studies on Human Myometrial Tissue

In-vitro studies using myometrial strips allow for direct measurement of contractile force, frequency, and overall activity (motility index).

Table 1: Contractile Effects of Uterotonics on Oxytocin-Pretreated Human Myometrial Strips

| Treatment Group | Mean Motility Index (√g·contractions/10 min) [SE] | Statistical Significance (vs. Oxytocin alone) |

|---|---|---|

| Oxytocin alone | 2.02 [0.15] | - |

| Ergonovine + High-Dose Oxytocin (10⁻⁶ M) | 2.82 [0.15] | P < 0.001 |

| Carboprost + Low-Dose Oxytocin (10⁻⁹ M) | 2.53 [0.08] | P = 0.001 |

Source: Adapted from Balki et al. (2015). The study demonstrates that in an oxytocin-desensitized state, the combination of ergometrine (ergonovine) and oxytocin results in a significantly superior contractility response.[15]

Table 2: Myometrial Response to Oxytocin and Ergometrine by Parity

| Uterotonic | Contractile Parameter | Primiparous (Group 1) | Multiparous (Group 2) | Statistical Significance |

|---|---|---|---|---|

| Oxytocin | Max Amplitude (MAMP) | 67 ± 14 mN | 151 ± 18 mN | P < 0.01 |

| Ergometrine | Mean Contractile Force (MCF) | 18 ± 2 mN | 24 ± 10 mN | P < 0.05 |

Source: Adapted from Ryan et al. (2019). This study highlights that myometrium from multiparous women exhibits a significantly greater contractile response to both oxytocin and ergometrine compared to tissue from primiparous women.[17]

Clinical Trial Data

Clinical trials provide evidence of the combination's efficacy in preventing PPH, though often at the cost of increased side effects.

Table 3: Efficacy of Ergometrine-Oxytocin vs. Oxytocin Alone for PPH Prevention

| Outcome | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) |

|---|---|---|---|

| PPH ≥ 500 mL | Ergometrine-Oxytocin vs. Oxytocin (any dose) | 0.82 | 0.71 to 0.95 |

| PPH ≥ 500 mL | Ergometrine-Oxytocin vs. Oxytocin (5 IU) | 0.43 | 0.23 to 0.83 |

| PPH ≥ 500 mL | Ergometrine-Oxytocin vs. Oxytocin (10 IU) | 0.85 | 0.73 to 0.98 |

| PPH ≥ 1000 mL | Ergometrine-Oxytocin vs. Oxytocin (any dose) | No significant difference detected | - |

Source: Adapted from McDonald S, et al. (2004), a Cochrane Review. The combination is associated with a small but statistically significant reduction in PPH ≥ 500 mL compared to oxytocin alone.[18]

Table 4: Comparison of Mean Blood Loss with Different Uterotonics

| Treatment Group | Mean Blood Loss (mL) [SD] |

|---|---|

| Misoprostol (400 µg) | 168.36 [24.83] |

| Oxytocin (10 IU) | 205.56 [34.82] |

| Ergometrine (0.5 mg) | 214.49 [35.97] |

Source: Adapted from Kumari et al. (2018). While this study did not test the combination, it provides comparative data on the individual agents' effects on measured blood loss.[19][20]

Experimental Protocols

In-Vitro Myometrial Strip Contractility Assay

This protocol is designed to measure the direct effect of uterotonic agents on human uterine muscle tissue.

Objective: To quantify and compare the contractile response of human myometrial strips to oxytocin, ergometrine, and their combination.

Methodology:

-

Tissue Acquisition: Myometrial biopsies are obtained from women undergoing elective cesarean delivery at term, with informed consent.[17] Samples are typically excised from the upper margin of the lower uterine segment incision.[21]

-

Tissue Preparation: Biopsies are immediately placed in chilled, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). In the laboratory, the myometrium is dissected into uniform longitudinal muscle strips (e.g., 2 x 2 x 10 mm).[15]

-

Mounting: Each muscle strip is mounted vertically in an organ bath chamber (e.g., 8-chamber system) filled with physiological salt solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[21] One end of the strip is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for a period (e.g., 60-120 minutes) under a basal tension (e.g., 1-2 g) until regular, spontaneous contractions are established. The bathing solution is changed periodically.[15][21]

-

Drug Administration:

-

A baseline recording of spontaneous activity is taken.

-

For dose-response experiments, cumulatively increasing concentrations of the test agent(s) (e.g., oxytocin, ergometrine, or a combination) are added to the bath at set intervals (e.g., every 30 minutes).[15][21]

-

For synergy studies, strips can be pre-treated with one agent (e.g., oxytocin 10⁻⁹ M for 2 hours to simulate desensitization) before the addition of the combination.[15]

-

-

Data Acquisition: Isometric tension is recorded continuously using a data acquisition system (e.g., PowerLab).

-

Data Analysis: The recorded data is analyzed to determine key parameters of contractility, including:

-

Amplitude: The peak force of contractions (g or mN).[10]

-

Frequency: The number of contractions per unit of time (e.g., per 10 minutes).[10]

-

Motility Index: Calculated as Amplitude × Frequency (g·contractions/10 min).[10][15]

-

Area Under the Curve (AUC): An integrated measure of total contractile activity.

-

Randomized Controlled Clinical Trial Protocol

This protocol outlines a typical design for comparing the clinical efficacy of uterotonic agents in PPH prevention.

Objective: To compare the efficacy and safety of intramuscular oxytocin-ergometrine with intramuscular oxytocin alone for the prevention of PPH in women undergoing vaginal delivery.

Methodology:

-

Study Design: A multicenter, double-blind, randomized controlled trial.[22]

-

Participant Selection: Inclusion criteria typically involve women with a term, singleton pregnancy undergoing a planned vaginal delivery. Exclusion criteria would include contraindications to either drug, such as pre-eclampsia or severe hypertension (for ergometrine).[8] All participants provide written informed consent.

-

Randomization: Using computer-generated random numbers, participants are allocated to one of two (or more) intervention groups.[23] Allocation is concealed from both the participant and the clinical staff.

-

Intervention:

-

Group A (Combination): Receives a single intramuscular injection of fixed-dose oxytocin 5 IU and ergometrine 0.5 mg.[13]

-

Group B (Control): Receives a single intramuscular injection of oxytocin 10 IU.[18]

-

The injection is administered during the third stage of labor, typically following the delivery of the anterior shoulder of the infant.

-

-

Blinding: The study drugs are prepared in identical syringes by an unblinded pharmacist to ensure caregivers and patients are unaware of the treatment allocation.

-

Outcome Measures:

-

Primary Outcome: Incidence of PPH, defined as an estimated blood loss (EBL) ≥ 500 mL. Blood loss is measured using calibrated collection drapes and by weighing swabs.[20]

-

Secondary Outcomes: Incidence of severe PPH (EBL ≥ 1000 mL), mean EBL, need for additional uterotonic agents, need for blood transfusion, duration of the third stage of labor, and incidence of maternal side effects (e.g., nausea, vomiting, hypertension).[13][24]

-

-

Data Analysis: Statistical analysis is performed using appropriate tests (e.g., Chi-squared test for incidence rates, t-test for mean blood loss). Results are often presented as odds ratios or risk ratios with 95% confidence intervals.

Conclusion and Future Directions

The synergistic action of ergometrine and oxytocin is a well-established pharmacological principle, grounded in the activation of distinct myometrial receptor systems that converge on the final pathway of calcium-mediated smooth muscle contraction. Quantitative data from both in-vitro and clinical studies confirm that their combination can produce a more potent uterotonic effect than oxytocin alone, leading to a modest but significant reduction in the incidence of postpartum hemorrhage. However, this increased efficacy is associated with a higher incidence of maternal side effects, such as nausea, vomiting, and hypertension.

For drug development professionals, the challenge lies in designing new uterotonic agents or combinations that can replicate the potent, sustained contractile effect of the oxytocin-ergometrine synergy while minimizing adverse effects. Future research should focus on more selective receptor agonists or novel drug delivery systems that can target the myometrium more specifically. Further in-vitro studies elucidating the potential for synergy with other contractile pathways (e.g., prostaglandins) in oxytocin-desensitized tissue could also yield valuable therapeutic insights.

References

- 1. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]

- 8. Oxytocin/ergometrine - Wikipedia [en.wikipedia.org]

- 9. Oxytocin and Ergometrine Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]

- 10. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. edcentral.co [edcentral.co]

- 13. Oxytocin and ergometrine versus placebo or no treatment - WHO recommendations: Uterotonics for the prevention of postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of maternal parity on response of human myometrium to oxytocin and ergometrine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prophylactic ergometrine‐oxytocin versus oxytocin for the third stage of labour - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijrcog.org [ijrcog.org]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. A prospective cohort study of oxytocin plus ergometrine compared with oxytocin alone for prevention of postpartum haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Agonism of Ergometrine: A Technical Guide to its Interaction with Alpha-Adrenergic and Serotonin Receptors

For Immediate Release

A Deep Dive into the Pharmacodynamics of a Potent Uterotonic Agent

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the intricate molecular interactions of ergometrine with alpha-adrenergic and serotonin (B10506) receptors. Ergometrine, an ergot alkaloid, is a cornerstone in the management of postpartum hemorrhage due to its potent uterotonic and vasoconstrictive properties.[1][2][3] This guide will dissect the current understanding of its mechanism of action, focusing on receptor binding affinities, downstream signaling cascades, and the experimental methodologies used to elucidate these interactions.

Receptor Binding and Functional Activity Profile

Ergometrine's pharmacological effects are primarily mediated through its partial agonist activity at various G-protein coupled receptors, most notably alpha-adrenergic and serotonin receptor subtypes.[2][3][4] Its clinical efficacy in promoting uterine contractions and vasoconstriction stems from a complex interplay between these receptor systems.[2]

Quantitative Analysis of Receptor Interaction

To provide a clear comparative overview, the following tables summarize the available quantitative data on ergometrine's binding affinity (expressed as dissociation constant, Kd, or inhibition constant, Ki) and functional potency (expressed as the half-maximal effective concentration, EC50).

Table 1: Ergometrine Binding Affinity and Functional Activity at Adrenergic Receptors

| Receptor Subtype | Species/Tissue | Parameter | Value | Reference |

| α1-Adrenergic | Mouse anococcygeus muscle | Kd | 0.41 µM | [5][6] |

Table 2: Ergometrine Binding Affinity and Functional Activity at Serotonin and Dopamine Receptors

| Receptor Subtype | Species/Tissue | Parameter | Value | Reference |

| 5-HT2A | - | Affinity | High Affinity | [2] |

| 5-HT1E | - | Ki | <100 nM | [7] |

| 5-HT (general) | Canine coronary artery | pKB (vs. methysergide) | 8.0 | [8] |

| D2 (Dopamine) | - | EC50 (cAMP inhibition) | 47 nM | [9] |

Note: A lower Kd, Ki, or EC50 value indicates a higher binding affinity or functional potency, respectively. The data presented is compiled from various in vitro studies and may vary depending on the experimental conditions and tissue types used.

Key Signaling Pathways in Ergometrine Action

The uterotonic and vasoconstrictive effects of ergometrine are initiated by the activation of specific intracellular signaling cascades following receptor binding. The primary pathways involve Gq/11 and Gi/o G-protein coupling for 5-HT2A and alpha-1 adrenergic receptors, and D2 receptors, respectively.

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by ergometrine in smooth muscle cells, such as those in the myometrium and vascular walls, initiates a well-defined signaling pathway leading to contraction.

Caption: Alpha-1 adrenergic receptor signaling pathway activated by ergometrine.

Serotonin 5-HT2A Receptor Signaling

Ergometrine's interaction with 5-HT2A receptors, particularly in the uterus and blood vessels, also triggers a Gq-coupled signaling cascade, culminating in smooth muscle contraction.[2] This pathway shares many downstream effectors with the alpha-1 adrenergic pathway, leading to a synergistic contractile response.

Caption: Serotonin 5-HT2A receptor signaling pathway activated by ergometrine.

Experimental Protocols for Studying Ergometrine-Receptor Interactions

The characterization of ergometrine's receptor binding profile and functional activity relies on a variety of in vitro experimental techniques. This section provides an overview of the key methodologies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for its receptor.[10][11]

Objective: To determine the binding affinity (Ki) of ergometrine for a specific receptor subtype.

Generalized Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer.

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors or [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled ergometrine.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of ergometrine.

-

Determine the IC50 value (the concentration of ergometrine that inhibits 50% of the specific radioligand binding) using non-linear regression.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand binding assay.

In Vitro Functional Assays: Isolated Tissue Bath Studies

Isolated tissue bath experiments are crucial for assessing the functional consequences of receptor activation, such as smooth muscle contraction.[1][12][13][14]

Objective: To determine the potency and efficacy of ergometrine in inducing contraction of uterine or vascular smooth muscle.

Generalized Protocol:

-

Tissue Preparation:

-

Obtain fresh tissue samples (e.g., myometrial strips from uterine biopsies or arterial rings).[1][12][13][14]

-

Dissect the tissue into strips or rings of appropriate dimensions and mount them in an organ bath containing a physiological salt solution at 37°C, gassed with 95% O2 and 5% CO2.[1][12][13][14]

-

-

Isometric Tension Recording:

-

Connect the tissue to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate and establish a stable baseline of spontaneous or induced contractions.

-

-

Cumulative Concentration-Response Curve:

-

Add increasing concentrations of ergometrine to the organ bath in a cumulative manner.

-

Record the contractile response (amplitude and frequency) at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Plot the contractile response against the logarithm of the ergometrine concentration.

-

Determine the EC50 value (the concentration of ergometrine that produces 50% of the maximal response) and the maximum effect (Emax) from the resulting sigmoidal curve.

-

Caption: Workflow for an isolated tissue bath functional assay.

Conclusion

Ergometrine's potent uterotonic and vasoconstrictive effects are a direct result of its interaction with both alpha-adrenergic and serotonin receptors. The activation of α1-adrenergic and 5-HT2A receptors, in particular, triggers convergent signaling pathways that lead to a robust increase in intracellular calcium and subsequent smooth muscle contraction. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for the rational use of ergometrine in clinical practice and for the development of novel therapeutics with improved receptor selectivity and side-effect profiles. Further research focusing on a more comprehensive characterization of ergometrine's binding affinities across a wider array of receptor subtypes will continue to refine our understanding of this essential medication.

References

- 1. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]

- 3. medschool.co [medschool.co]

- 4. ergometrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. acnp.org [acnp.org]

- 8. Ergometrine contracts isolated canine coronary arteries by a serotonergic mechanism: no role for alpha adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]

Oxytocin receptor binding kinetics with Syntometrine components

An In-depth Technical Guide to the Oxytocin (B344502) Receptor's Interaction with Syntometrine Components

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a combination drug used in obstetrics to manage the third stage of labor. It contains two active components: oxytocin, a synthetic version of the endogenous neuropeptide, and ergometrine, an ergot alkaloid.[1] Both components are uterotonic, meaning they cause uterine contractions, but they achieve this through different primary mechanisms.[2] Oxytocin acts directly on the oxytocin receptor (OXTR), a Class A G-protein coupled receptor (GPCR) crucial for parturition and lactation.[3][4] Ergometrine's primary action is on alpha-adrenergic and serotonin (B10506) receptors, which also results in sustained uterine muscle contraction.[2] This guide provides a detailed examination of the binding kinetics and signaling pathways associated with the interaction of these components, with a primary focus on oxytocin's direct engagement with its receptor.

Binding Kinetics of this compound Components at the Oxytocin Receptor

The affinity and kinetics of a ligand's binding to its receptor are fundamental determinants of its physiological effect. The following sections detail the known binding parameters for oxytocin and discuss the mechanistic role of ergometrine.

Oxytocin Binding Kinetics

Oxytocin binds to its receptor with high affinity. The binding kinetics, including the equilibrium dissociation constant (Kd), the association rate constant (kon), and the dissociation rate constant (koff), have been quantified in various cell systems. A lower Kd value signifies a higher binding affinity. A recent meta-analysis and mathematical modeling study provided cell-specific kinetic parameters for oxytocin binding to the human oxytocin receptor.[5][6]

Table 1: Oxytocin Receptor Binding Kinetics for Oxytocin

| Cell Type | Kd (nM) | kon (M⁻¹ min⁻¹) | koff (min⁻¹) | Reference |

|---|---|---|---|---|

| Human Myometrial Cells | 1.6 | 6.8 x 10⁵ | 0.0011 | [5][6] |

| HEK293T Cells | 0.56 | 8.8 x 10⁶ | 0.005 |[5] |

Data synthesized from a comprehensive meta-analysis and mathematical modeling study.[5][6]

In another study using competition binding assays in hamster brains, oxytocin demonstrated a high affinity for its receptor with an average inhibition constant (Ki) of 4.28 nM.[7] The range of reported Kd values for oxytocin-OXTR binding across different species and measurement methods is generally between 0.52 to 9.32 nM.[5][6]

Ergometrine Interaction

While ergometrine is a key component of this compound and contributes significantly to its uterotonic effect, its primary mechanism is not mediated through high-affinity binding to the oxytocin receptor. Ergometrine acts as an agonist at alpha-adrenergic and serotonin (5-HT2) receptors, producing sustained uterine contractions.[1][2] This action is additive to the rhythmic contractions induced by oxytocin.[2] Due to this distinct mechanism, quantitative binding kinetics data (Kd, kon, koff) for ergometrine specifically at the oxytocin receptor are not prominently featured in the scientific literature. The synergistic effect of this compound arises from the simultaneous activation of separate receptor systems that converge on the downstream outcome of myometrial contraction.

Experimental Protocols for Determining Binding Kinetics

Radioligand binding assays are the standard method for quantifying the affinity (Kd) and total number of receptors (Bmax) in a sample, as well as determining the inhibition constant (Ki) of competing ligands.[8]

Radioligand Binding Assay Protocol

This protocol outlines the key steps for performing saturation and competition binding assays to characterize the interaction of a ligand with the oxytocin receptor.

1. Membrane Preparation:

-

Homogenize the tissue of interest (e.g., human myometrium) or cultured cells expressing the oxytocin receptor in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[9]

-

Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large cellular debris.[9][10]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes, which are rich in receptors.[9][10]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[10]

-

Resuspend the final pellet in an appropriate assay buffer. Determine the total protein concentration using a standard method such as a Bradford or BCA assay.[9]

2. Saturation Binding Assay (to determine Kd and Bmax):

-

Set up assay tubes or a 96-well plate containing a constant amount of membrane preparation (e.g., 50-100 µg protein).[9]

-

Add increasing concentrations of a radiolabeled oxytocin receptor ligand (e.g., [³H]Oxytocin) to these tubes.[8]

-

For each concentration, prepare a parallel set of tubes that also includes a high concentration of unlabeled oxytocin (e.g., 1 µM) to determine non-specific binding.[8][9]

-

Incubate the reactions at a controlled temperature (e.g., 25-30°C) for a period sufficient to reach equilibrium (e.g., 60-90 minutes).[9][10]

3. Competition Binding Assay (to determine Ki):

-

Set up assay tubes with a constant amount of membrane preparation.[9]

-

Add a fixed concentration of the radioligand (typically at or near its Kd value).[9]

-

Add increasing concentrations of the unlabeled test compound (the "competitor").

-

Incubate under the same conditions as the saturation assay to allow the binding to reach equilibrium.

4. Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which traps the membrane-bound radioligand.[9][10] The filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[10]

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[8][10]

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.[9]

5. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (from tubes with excess unlabeled ligand) from the total binding.

-

For saturation assays, plot specific binding against the radioligand concentration and use non-linear regression to fit the data to a one-site binding model to derive the Kd and Bmax values.[9]

-

For competition assays, plot the percentage of specific binding against the log concentration of the competitor to generate an IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of Experimental Workflow

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a member of the rhodopsin-type Class I G-protein-coupled receptor superfamily.[3] Its activation initiates a cascade of intracellular events leading to a physiological response.

Upon binding oxytocin, the OXTR undergoes a conformational change, which primarily activates the Gq/11 family of G-proteins.[3][4][11] This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][12]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3] The elevated intracellular Ca²⁺ concentration is a key event, as Ca²⁺ binds to calmodulin. The resulting Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, leading to smooth muscle contraction.[3] Concurrently, DAG activates protein kinase C (PKC), which can further contribute to the contractile response and other cellular processes.[3] While predominantly coupled to Gq, the OXTR has also been shown to couple to Gi/Go G-proteins in certain contexts.[11][13]

Visualization of OXTR Signaling Pathway

References

- 1. Oxytocin/ergometrine - Wikipedia [en.wikipedia.org]

- 2. Oxytocin and Ergometrine Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]

- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxytocin receptor - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Understanding the effects of oxytocin receptor variants on OXT-OXT receptor binding: A mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. karger.com [karger.com]

- 12. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

An In-depth Technical Guide on the Intracellular Calcium Mobilization by Syntometrine in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syntometrine, a combination of oxytocin (B344502) and ergometrine, is a potent uterotonic agent used to prevent and treat postpartum hemorrhage. Its efficacy stems from the synergistic action of its two components on the smooth muscle of the uterus, leading to forceful and sustained contractions. This guide provides a detailed examination of the molecular mechanisms underlying this compound-induced smooth muscle contraction, with a core focus on the mobilization of intracellular calcium. We will delve into the distinct signaling pathways activated by oxytocin and ergometrine, present available quantitative pharmacological data, and provide detailed experimental protocols for studying these effects.

Introduction

Postpartum hemorrhage remains a leading cause of maternal mortality worldwide. The rapid and sustained contraction of the uterine smooth muscle (myometrium) is critical for achieving hemostasis after delivery. This compound leverages a dual-pronged pharmacological approach to ensure this physiological response. Oxytocin, a naturally occurring neuropeptide, initiates rapid, rhythmic uterine contractions.[1] Ergometrine, an ergot alkaloid, induces a more sustained, tonic contraction of the uterine and vascular smooth muscle.[2][3] The combination of these two agents in this compound results in a rapid onset and prolonged duration of uterotonic activity, making it a valuable tool in obstetric practice.[4][5]

The fundamental mechanism underpinning smooth muscle contraction is an increase in the intracellular concentration of free calcium ions ([Ca²⁺]i). This elevation in [Ca²⁺]i triggers a cascade of events leading to the interaction of actin and myosin filaments, the molecular basis of muscle contraction. Both oxytocin and ergometrine exert their effects by modulating [Ca²⁺]i, albeit through distinct receptor-mediated signaling pathways.

Pharmacological Components and Mechanism of Action

This compound is a fixed-dose combination containing:

-

Oxytocin: 5 IU

-

Ergometrine maleate: 500 µg

Oxytocin: A G-Protein Coupled Receptor Agonist

Oxytocin is a peptide hormone that acts on the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The OTR is primarily coupled to the Gq/11 class of G-proteins.[1] The signaling cascade initiated by oxytocin binding to its receptor is as follows:

-

Receptor Activation: Oxytocin binds to the OTR on the surface of myometrial smooth muscle cells.

-

G-Protein Activation: This binding activates the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding triggers the release of Ca²⁺ from the SR into the cytoplasm, leading to a rapid increase in [Ca²⁺]i.

-

Calcium Influx: While the primary mechanism is the release from intracellular stores, oxytocin can also promote the influx of extracellular calcium.[4]

Ergometrine: A Multi-Receptor Agonist

Ergometrine is an ergot alkaloid with a more complex pharmacological profile, acting as an agonist at several different receptor types.[6] Its uterotonic effect is the result of its interaction with:

-

Serotonin (B10506) (5-HT) Receptors: Primarily the 5-HT₂A receptors.[7]

-

Alpha-Adrenergic Receptors: Specifically α₁-adrenoceptors.[8]

-

Dopamine (B1211576) Receptors: To a lesser extent, D₂ receptors.[9]

Similar to the oxytocin receptor, these receptors are also GPCRs that are often coupled to the Gq/11 signaling pathway, leading to the activation of PLC and the subsequent release of intracellular calcium via IP₃. The activation of multiple receptor types contributes to the potent and sustained contractile effect of ergometrine.[2][3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the individual components of this compound. It is important to note that specific binding affinities and potency values can vary depending on the experimental conditions, tissue type, and methodology used.

Table 1: Oxytocin Receptor Binding and Functional Potency

| Parameter | Value | Species/Tissue | Reference(s) |

| Binding Affinity (Kd) | 0.76 nM | Human Uterine Smooth Muscle Cells | N/A |

| 1.6 nM | Human Myometrial Cells | N/A | |

| Functional Potency (EC₅₀) | 5.47 nM (Hyperplasia) | Human Uterine Smooth Muscle Cells | N/A |

| 1 nM ([Ca²⁺]i increase) | Human Myometrial Cells | N/A |

Table 2: Ergometrine Receptor Binding and Functional Potency

| Parameter | Receptor Target | Value | Species/Tissue | Reference(s) |

| Binding Affinity (Ki) | α₁-Adrenoceptor | 0.41 µM (as Kd) | Mouse Anococcygeus Muscle | [8] |

| 5-HT Receptors | High Affinity (qualitative) | Various | [7] | |

| Dopamine Receptors | Not Quantified | Various | [9] | |

| Functional Potency (EC₅₀) | Contraction | 4.73 x 10⁻⁸ M | Canine Tracheal Smooth Muscle | [10] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

// Nodes Oxytocin [label="Oxytocin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OTR [label="Oxytocin Receptor\n(Gq/11-coupled)", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP₂", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum (SR)", fillcolor="#F1F3F4"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Oxytocin -> OTR [label="Binds to"]; OTR -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Binds to IP₃R"]; SR -> Ca_release; OTR -> Ca_influx [style=dashed, label="Promotes"]; {Ca_release, Ca_influx} -> Contraction [label="Initiates"]; } caption: "Oxytocin Signaling Pathway in Smooth Muscle"

// Nodes Ergometrine [label="Ergometrine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha1_AR [label="α₁-Adrenergic\nReceptor", fillcolor="#F1F3F4"]; HT2A_R [label="5-HT₂A Receptor", fillcolor="#F1F3F4"]; D2_R [label="D₂ Receptor", fillcolor="#F1F3F4"]; Gq11 [label="Gq/11 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; IP3 [label="IP₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum (SR)", fillcolor="#F1F3F4"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Sustained Smooth\nMuscle Contraction", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ergometrine -> {Alpha1_AR, HT2A_R, D2_R} [label="Binds to"]; {Alpha1_AR, HT2A_R, D2_R} -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> IP3 [label="Generates"]; IP3 -> SR [label="Binds to IP₃R"]; SR -> Ca_release; Ca_release -> Contraction [label="Initiates"]; } caption: "Ergometrine Signaling Pathway in Smooth Muscle"

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tissue_prep [label="Smooth Muscle\nTissue/Cell Preparation"]; ca_measurement [label="Intracellular Ca²⁺\nMeasurement (Fura-2 AM)"]; contraction_assay [label="Muscle Contraction\nAssay (Isolated Organ Bath)"]; drug_application [label="Application of this compound\n(or components)"]; data_acquisition_ca [label="Data Acquisition:\nFluorescence Ratio (340/380nm)"]; data_acquisition_contract [label="Data Acquisition:\nIsometric Force Transduction"]; analysis [label="Data Analysis:\n[Ca²⁺]i Quantification &\nContraction Amplitude/Frequency"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> tissue_prep; tissue_prep -> ca_measurement; tissue_prep -> contraction_assay; ca_measurement -> drug_application; contraction_assay -> drug_application; drug_application -> data_acquisition_ca; drug_application -> data_acquisition_contract; data_acquisition_ca -> analysis; data_acquisition_contract -> analysis; analysis -> end; } caption: "Experimental Workflow for Studying this compound Effects"

Detailed Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of [Ca²⁺]i in cultured smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.[11][12][13]

Materials:

-

Cultured smooth muscle cells (e.g., human myometrial cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

-

Fluorescence microscope with excitation wavelength switching (340nm and 380nm) and an emission filter around 510nm.

-

Image analysis software

Procedure:

-

Cell Preparation:

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM in HBS. The final concentration of Fura-2 AM should be optimized for the specific cell type but is typically in the range of 1-5 µM.

-

To aid in the solubilization of Fura-2 AM, first, dissolve it in a small amount of DMSO and then add it to the HBS containing a low concentration of Pluronic F-127 (e.g., 0.02%).

-

(Optional) Add probenecid (e.g., 2.5 mM) to the loading solution to inhibit organic anion transporters and reduce dye leakage.[11]

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.[11]

-

-

De-esterification:

-

Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Acquire a baseline fluorescence ratio (F340/F380) before adding any stimulants.

-

Add this compound, oxytocin, or ergometrine at the desired concentrations to the cells and continuously record the changes in the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

The intracellular calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.[13]

-

Isolated Organ Bath for Smooth Muscle Contraction

This protocol outlines the measurement of isometric contraction of smooth muscle strips in an isolated organ bath system.

Materials:

-

Smooth muscle tissue (e.g., uterine strips)

-

Isolated organ bath system with a water jacket for temperature control, aeration, and force transducers.

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Data acquisition system.

Procedure:

-

System Preparation:

-

Preheat the organ bath system to 37°C.

-

Fill the baths with PSS and ensure continuous aeration.

-

Calibrate the force transducers according to the manufacturer's instructions.

-

-

Tissue Preparation:

-

Dissect smooth muscle strips of appropriate dimensions from the source tissue in cold PSS.

-

Mount the tissue strips in the organ baths, with one end attached to a fixed hook and the other to the force transducer.

-

-

Equilibration:

-

Allow the tissues to equilibrate in the PSS for at least 60 minutes under a resting tension (to be determined empirically for the specific tissue).

-

During equilibration, wash the tissues with fresh PSS every 15-20 minutes.

-

-

Viability Test:

-

After equilibration, test the viability of the tissue by inducing a contraction with a known stimulating agent, such as a high concentration of potassium chloride (KCl).

-

Wash the tissue and allow it to return to baseline before starting the experiment.

-

-

Experiment:

-

Once a stable baseline is achieved, add cumulative concentrations of this compound, oxytocin, or ergometrine to the organ bath.

-

Record the isometric contractions until a maximal response is achieved.

-

The effect of antagonists can be studied by pre-incubating the tissue with the antagonist before adding the agonist.

-

-

Data Analysis:

-

Measure the amplitude and frequency of the contractions.

-

Construct dose-response curves to determine the potency (EC₅₀) and efficacy (Emax) of the compounds.

-

Conclusion

This compound's potent uterotonic effect is a direct result of the distinct yet complementary mechanisms of its components, oxytocin and ergometrine, in mobilizing intracellular calcium in smooth muscle cells. Oxytocin provides a rapid onset of action through the well-defined OTR-Gq/11-PLC-IP₃ pathway, leading to the release of calcium from the sarcoplasmic reticulum. Ergometrine ensures a sustained contraction by acting on a broader range of receptors, including serotonergic, adrenergic, and dopaminergic receptors, which also converge on the PLC-IP₃-calcium signaling cascade. The in-depth understanding of these pathways, supported by quantitative pharmacological data and robust experimental protocols, is crucial for the continued development and optimization of uterotonic therapies in the management of postpartum hemorrhage. Further research to elucidate the specific quantitative contributions of each of ergometrine's receptor targets to the overall contractile response in human myometrium would be beneficial.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. edcentral.co [edcentral.co]

- 3. e-lactancia.org [e-lactancia.org]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 6. ergometrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopaminergic and serotonergic effects of ergometrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of ergometrine on airway smooth muscle contractile responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. moodle2.units.it [moodle2.units.it]

Electrophysiological Profile of Syntometrine on Myometrial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntometrine, a combination of oxytocin (B344502) and ergometrine, is a potent uterotonic agent used to prevent and treat postpartum hemorrhage. Its efficacy stems from the distinct yet synergistic actions of its two components on the myometrial cells of the uterus. Oxytocin, a synthetic nonapeptide hormone, induces rhythmic uterine contractions, while ergometrine, an ergot alkaloid, elicits a more sustained, tetanic contraction.[1] This technical guide provides an in-depth exploration of the electrophysiological effects of this compound on myometrial cells, detailing the underlying signaling pathways, experimental methodologies for their study, and a quantitative summary of their effects.

Core Components and Their Mechanisms of Action

This compound's effects are a composite of the actions of its constituents:

-

Oxytocin: Binds to specific G-protein coupled receptors (GPCRs) on the surface of myometrial cells. This binding primarily activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[2]

-

Ergometrine: Acts as an agonist at alpha-adrenergic and serotonin (B10506) (5-HT2) receptors on myometrial cells.[1][3] These are also GPCRs that couple to the Gq signaling pathway.

The convergence of both oxytocin and ergometrine on the Gq signaling cascade results in a powerful and sustained increase in intracellular calcium ([Ca2+]i), the primary trigger for myometrial contraction.

Electrophysiological Effects and Signaling Pathways

The binding of oxytocin and ergometrine to their respective receptors initiates a cascade of intracellular events that ultimately alter the electrical properties of the myometrial cell membrane, leading to contraction.

Oxytocin-Mediated Electrophysiological Changes

The interaction of oxytocin with its receptor leads to a well-characterized signaling pathway that directly impacts the electrophysiology of the myometrial cell.

Signaling Pathway:

Caption: Oxytocin signaling cascade in myometrial cells.

The key electrophysiological consequences of this pathway are:

-

Membrane Depolarization: The release of Ca2+ from the sarcoplasmic reticulum and the influx of extracellular Ca2+ through L-type channels leads to a depolarization of the myometrial cell membrane. Oxytocin has been shown to reduce the resting membrane potential, bringing it closer to the threshold for firing an action potential.

-

Action Potential Modulation: Oxytocin increases the frequency, amplitude, and duration of action potentials in pregnant human myometrium.[1] It also lowers the threshold for evoking an action potential.

-

Ion Channel Modulation: Oxytocin has been found to inhibit the Na+-activated K+ channel, Slo2.1.[4] Inhibition of this potassium channel contributes to membrane depolarization and increased excitability.

Quantitative Data on Oxytocin's Electrophysiological Effects:

| Parameter | Control | Oxytocin-Treated | Reference |

| Resting Membrane Potential | -50 mV to -60 mV | Reduced (more positive) | [3] |

| Action Potential Amplitude | ~35 mV | Increased to ~48 mV | [5] |

| Action Potential Rate of Rise | ~3 V/sec | Increased to ~7 V/sec | [5] |

| Action Potential Frequency | Baseline | Increased | [1] |

| Action Potential Duration | Baseline | Increased | [1] |

| Intracellular Ca2+ ([Ca2+]i) | Basal | Dose-dependent increase | [6] |

Ergometrine-Mediated Electrophysiological Changes

While direct quantitative electrophysiological data for ergometrine at the single myometrial cell level is less available, its effects can be inferred from its known receptor targets and their downstream signaling in smooth muscle cells.

Signaling Pathway:

Caption: Ergometrine signaling pathways in myometrial cells.

The activation of both alpha-adrenergic and 5-HT2 receptors by ergometrine converges on the Gq-PLC-IP3 pathway, leading to:

-

Intracellular Calcium Mobilization: The primary effect is a significant and sustained increase in intracellular Ca2+ concentration, leading to a tonic contraction of the myometrium.[3] This is achieved through both the release of Ca2+ from intracellular stores and the influx of extracellular Ca2+.

-

Inferred Electrophysiological Effects: Based on the known actions of Gq-coupled receptors in smooth muscle, the ergometrine-induced increase in intracellular Ca2+ would likely lead to:

-

Membrane Depolarization: The influx of positive calcium ions and the activation of calcium-activated chloride channels would cause membrane depolarization.

-

Increased Action Potential Firing: The depolarization would bring the membrane potential closer to the threshold for firing action potentials, leading to an increased frequency of firing and sustained contractile activity.

-

Quantitative Data on Ergometrine's Effects (Contractile):

| Parameter | Primiparous Women | Multiparous Women | Reference |

| Mean Contractile Force (mN) | 18 ± 2 | 24 ± 10 | [7] |

Synergistic Effect of this compound

The combination of oxytocin and ergometrine in this compound results in a synergistic effect on myometrial cells.

Caption: Synergistic action of this compound components.

The rapid onset of action of oxytocin initiates strong, rhythmic contractions, while the slower onset but longer-lasting effect of ergometrine ensures a sustained increase in uterine tone. This combination is highly effective in achieving rapid and sustained uterine contraction to control postpartum bleeding.

Experimental Protocols for Studying Myometrial Electrophysiology

Investigating the electrophysiological effects of this compound and its components on myometrial cells requires specialized techniques. The following are key experimental protocols.

Isolation of Human Myometrial Cells for Primary Culture

Objective: To obtain viable single myometrial cells from uterine tissue for subsequent electrophysiological or calcium imaging experiments.

Protocol Workflow:

Caption: Workflow for isolating primary human myometrial cells.

Detailed Steps:

-

Tissue Collection: Obtain fresh myometrial biopsies from consenting patients undergoing cesarean section.

-

Dissection: In a sterile environment, dissect the tissue to remove connective and vascular tissue and mince it into small pieces (approximately 1 mm³).

-

Washing: Wash the minced tissue with a balanced salt solution (e.g., HBSS) to remove blood and debris.

-

Enzymatic Digestion: Incubate the tissue in a digestion medium containing enzymes such as collagenase type I and type XI to break down the extracellular matrix.

-

Dissociation and Filtration: Further dissociate the tissue by gentle trituration and filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

-

Centrifugation and Plating: Centrifuge the cell suspension to pellet the cells, resuspend them in appropriate culture medium, and plate them in culture flasks.

-

Culture: Maintain the cells in an incubator at 37°C with 5% CO2, changing the medium regularly.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record ion channel currents and changes in membrane potential from single myometrial cells.

Protocol Workflow:

Caption: Workflow for whole-cell patch-clamp recording.

Detailed Steps:

-

Cell Preparation: Plate isolated myometrial cells on glass coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.

-

Cell Approach and Sealing: Under a microscope, carefully approach a single myometrial cell with the micropipette and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Recording:

-

Voltage-Clamp: Clamp the membrane potential at a holding potential and record the ionic currents that flow across the membrane in response to voltage steps or drug application.

-

Current-Clamp: Inject a known amount of current and record the resulting changes in membrane potential, including action potentials.

-

-

Drug Application: Perfuse the recording chamber with solutions containing oxytocin, ergometrine, or this compound to observe their effects on ion channels and membrane potential.

Intracellular Calcium Imaging with Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to this compound components.

Protocol Workflow:

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Detailed Steps:

-

Cell Preparation: Plate isolated myometrial cells on glass coverslips suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with Fura-2 AM, a cell-permeant ratiometric calcium indicator, in a suitable buffer. The AM ester group allows the dye to cross the cell membrane.

-

De-esterification and Washing: Once inside the cell, intracellular esterases cleave the AM group, trapping the Fura-2 in the cytoplasm. Wash the cells to remove any extracellular dye.

-

Imaging: Mount the coverslip on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector to measure the emission at ~510 nm.

-

Stimulation and Recording: Record baseline fluorescence ratios before adding oxytocin, ergometrine, or this compound to the perfusion solution. Continue recording the changes in fluorescence intensity at both excitation wavelengths.

-

Data Analysis: The ratio of the fluorescence emission at 340 nm and 380 nm excitation is proportional to the intracellular calcium concentration. This ratio is calculated to determine the change in [Ca2+]i over time.

Isometric Tension Recording of Myometrial Strips

Objective: To measure the contractile force generated by myometrial tissue in response to this compound and its components.

Protocol Workflow:

Caption: Workflow for isometric tension recording.

Detailed Steps:

-

Tissue Preparation: Dissect thin strips of myometrium from uterine biopsies.

-

Mounting: Mount the tissue strips vertically in an organ bath filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2). One end of the strip is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate under a set tension until they develop stable, spontaneous contractions.

-

Drug Application: Add oxytocin, ergometrine, or this compound to the organ bath in a cumulative or single-dose manner.

-

Data Recording and Analysis: The force transducer records the isometric contractions. Analyze the data to determine changes in the amplitude, frequency, and duration of contractions.

Conclusion

The electrophysiological effects of this compound on myometrial cells are a complex interplay of the actions of oxytocin and ergometrine. Both components converge on Gq-coupled receptor signaling pathways to elicit a robust and sustained increase in intracellular calcium, leading to powerful uterine contractions. While the electrophysiological effects of oxytocin are well-documented, further research is needed to fully elucidate the specific ion channel modifications induced by ergometrine at the myometrial cell membrane. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these mechanisms and to evaluate the effects of novel uterotonic agents. A thorough understanding of these electrophysiological processes is crucial for the development of safer and more effective therapies for the management of postpartum hemorrhage.

References

- 1. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. Alpha2-adrenergic receptor-mediated Ca2+ influx and release in porcine myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-adrenergic receptors in human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanisms of alpha(2)-adrenoceptor agonist-induced contraction in longitudinal muscle of the porcine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] G protein signalling pathways in myometrium: affecting the balance between contraction and relaxation. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Role of Protein Kinases in Syntometrine-Induced Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syntometrine, a combination of the potent uterotonic agents oxytocin (B344502) and ergometrine, is widely used in the active management of the third stage of labor to prevent postpartum hemorrhage. Its efficacy stems from the synergistic action of its components, which induce robust and sustained contractions of the uterine smooth muscle (myometrium). The intracellular signaling cascades governing these contractions are complex and heavily reliant on the activity of various protein kinases. This technical guide provides an in-depth exploration of the molecular mechanisms, with a specific focus on the pivotal roles of Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and the Rho-kinase pathway. Understanding these pathways is critical for the development of novel tocolytic and uterotonic agents.

Introduction to this compound and Uterine Contractility

This compound is a fixed-dose combination of oxytocin (a synthetic nonapeptide hormone) and ergometrine (an ergot alkaloid).[1][2] This combination leverages the rapid onset of action of oxytocin with the sustained uterotonic effect of ergometrine to ensure forceful and prolonged uterine contractions following childbirth.[3][4] The primary therapeutic goal is to facilitate placental separation, constrict uterine blood vessels at the placental site, and reduce the risk of postpartum hemorrhage.[1][5]

The contraction of myometrial smooth muscle cells is fundamentally regulated by the phosphorylation of the 20 kDa regulatory myosin light chain (MLC20).[6] This phosphorylation is catalyzed by the Ca²⁺/calmodulin-dependent Myosin Light Chain Kinase (MLCK).[6] Conversely, dephosphorylation by Myosin Light Chain Phosphatase (MLCP) leads to relaxation.[7][8] The components of this compound modulate the activity of these enzymes through intricate signaling pathways orchestrated by a host of protein kinases.

Signaling Pathways of this compound Components

The contractile effect of this compound is a composite of the signaling pathways activated by its two active ingredients.

Oxytocin Signaling Cascade

Oxytocin initiates its action by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) on the surface of myometrial cells.[8][9] The primary signaling pathway involves:

-

Gq/11 Protein Activation: OTR is coupled to the Gαq/11 protein.[9][10] Binding of oxytocin activates Gαq/11, which in turn activates Phospholipase C (PLC).[8][9]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11]

-

Calcium Mobilization: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[8][9] This initial Ca²⁺ spike can promote further Ca²⁺ influx through voltage-gated channels in the cell membrane.[6][12]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[8][11] PKC plays a multifaceted role in modulating contractility and other cellular processes.[11][13]

Ergometrine Signaling Cascade

Ergometrine's mechanism is less defined than oxytocin's but is known to be potent and sustained. It acts as an agonist or partial agonist at multiple receptor types in the myometrium:

Activation of these receptors, particularly 5-HT₂ and α-adrenergic receptors, also leads to the activation of the PLC-IP₃-Ca²⁺ pathway, resulting in a strong increase in intracellular calcium and forceful uterine contractions.[15][16] The sustained action of ergometrine is attributed to its multi-receptor activity and the tonic nature of the contractions it induces.[4][5]

Key Protein Kinases in Uterine Contraction

Several families of protein kinases are central to mediating and modulating the signals initiated by oxytocin and ergometrine.

Protein Kinase C (PKC)

Activated by the DAG produced from PLC activity, PKC is a crucial regulator of myometrial contractions. Studies show that inhibiting PKC with agents like staurosporine (B1682477) or RO 31-8220 significantly reduces oxytocin-stimulated contractile activity in human pregnant myometrium, demonstrating its essential stimulatory role.[11][17] PKCα has been specifically implicated in the regulation of human uterine contraction.[13] In addition to directly promoting contraction, PKC also participates in other signaling events, such as the activation of the MAPK pathway and the expression of cyclooxygenase-2 (COX-2), which leads to prostaglandin (B15479496) synthesis, further enhancing contractions.[18][19]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK cascade, particularly the Extracellular signal-Regulated Kinases (ERK1/2 and ERK5), is another significant pathway activated by oxytocin. [1, 13] Oxytocin causes the rapid phosphorylation (activation) of MAP kinases in myometrial cells. [1, 37] This activation is crucial for:

-